molecular formula C25H31N5O4S B2400531 N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1396869-90-1

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2400531
CAS No.: 1396869-90-1
M. Wt: 497.61
InChI Key: AJAAJVWLLUTNKE-UHFFFAOYSA-N
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Description

This compound is a bifunctional oxalamide derivative featuring two distinct pharmacophores:

  • N1-substituent: A dimethylaminoethyl group bearing a 1-methylindole moiety. The indole ring is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase domains.
  • N2-substituent: A 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline group. The tetrahydroquinoline core is associated with CNS activity, while the methylsulfonyl group enhances metabolic stability and solubility.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4S/c1-28(2)23(20-16-29(3)21-10-6-5-9-19(20)21)15-26-24(31)25(32)27-18-12-11-17-8-7-13-30(22(17)14-18)35(4,33)34/h5-6,9-12,14,16,23H,7-8,13,15H2,1-4H3,(H,26,31)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAAJVWLLUTNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS Number: 1396869-90-1) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and case studies.

The compound's molecular formula is C25H31N5O4SC_{25}H_{31}N_{5}O_{4}S, with a molecular weight of 497.6 g/mol. Its structure includes a dimethylamino group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

PropertyValue
CAS Number1396869-90-1
Molecular FormulaC25H31N5O4S
Molecular Weight497.6 g/mol

Research indicates that the compound may act as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation and survival. Its structural components suggest interactions with various receptors and enzymes that modulate cellular signaling pathways.

Anticancer Properties

Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, the inhibition of certain kinases has been linked to reduced tumor growth in preclinical models. The specific biological activity of this compound remains to be fully elucidated but is promising based on related compounds.

Neuropharmacological Effects

The presence of the indole and quinoline structures suggests potential neuropharmacological effects. Compounds with similar frameworks have been studied for their ability to modulate serotonin receptors, which are crucial in treating mood disorders and migraines. For example, selective agonists at the 5-HT(1F) receptor have shown efficacy in reducing neurogenic inflammation associated with migraines .

Case Studies

A notable study involving related compounds demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) was highlighted as a key mechanism contributing to its anticancer effects.

Case Study Summary:

Study ReferenceCompound TestedFindings
Similar Indole DerivativesInduced apoptosis in cancer cells
Quinoline DerivativesInhibited kinase activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. For instance:

  • Cell Line Studies : Compounds with similar structural features have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically employ the MTT assay to evaluate cell viability post-treatment. Results have shown significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL for certain derivatives .

Other Pharmacological Effects

Beyond anticancer properties, there is emerging evidence regarding other therapeutic applications:

  • Neuroprotective Effects : The indole and quinoline structures are often associated with neuroprotective activities. Compounds with similar frameworks have been studied for their potential in treating neurodegenerative diseases.

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of synthesized oxalamide derivatives on MCF-7 cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to traditional chemotherapeutic agents like Doxorubicin .

CompoundIC50 (μg/mL)Cell Line
N1-Derivative A5.0MCF-7
N1-Derivative B3.5HCT-116
Reference Drug (Doxorubicin)10.0MCF-7

Neuroprotective Studies

Another study investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results demonstrated a reduction in cell death and improved viability in neuronal cultures treated with these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related oxalamide derivatives from and , focusing on molecular properties, substituent effects, and inferred pharmacological behavior.

Table 1: Molecular and Elemental Composition Comparison

Compound Name (Abbreviated) Molecular Formula Molecular Weight (g/mol) Color %C %H %N %S
Target Compound (TC) Not Provided Not Provided Not Provided
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide C23H22N4O5S2 498.57 Pale yellow 55.42 4.56 11.36 12.99
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide C22H22N3NaO6S 479.48 Yellowish white 55.30 4.70 8.91 7.01
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide C13H15F3N2O3 304.27 Not Provided 51.32 4.97 9.21

Key Observations:

Functional Group Diversity: The target compound integrates an indole ring and methylsulfonyl-tetrahydroquinoline, which are absent in the compared analogs. These groups may enhance blood-brain barrier penetration compared to the sulfamoylphenyl and isoxazole/thiazole groups in compounds.

Elemental Composition: compounds exhibit higher sulfur content (7.01–12.99%) due to sulfonamide groups, whereas the target compound’s sulfur likely originates from its methylsulfonyl moiety. Higher sulfur content may correlate with increased metabolic stability. The target’s indole and tetrahydroquinoline groups suggest elevated nitrogen content compared to ’s hydroxypropyl-trifluoromethylphenyl analog (9.21% N).

The target compound’s molecular weight is likely higher due to its bulky substituents, necessitating formulation optimization.

Research Findings and Implications

Table 2: Inferred Pharmacological Properties

Property Target Compound Compounds Compounds
Solubility Moderate (methylsulfonyl enhances polarity) Low (pale/yellowish solids) Variable (depends on substituents)
Metabolic Stability High (methylsulfonyl resists oxidation) Moderate (sulfonamide prone to cleavage) Low (hydroxypropyl may undergo glucuronidation)
Target Selectivity Likely dual kinase/serotonergic activity Predominantly COX-2/5-LOX inhibition Uncertain (limited structural complexity)

Critical Insights:

  • The indole moiety in the target compound may confer selectivity toward serotonin receptors or kinases (e.g., JAK3), whereas ’s sulfonamide-linked analogs are more likely to target inflammatory enzymes.
  • The methylsulfonyl group in the tetrahydroquinoline substituent could reduce CYP450-mediated metabolism compared to the sulfamoyl groups in , which are susceptible to enzymatic hydrolysis.

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